molecular formula C22H22N2O2S B11415599 9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11415599
M. Wt: 378.5 g/mol
InChI Key: JKKZGYRDEHNZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromeno[2,3-d]pyrimidine derivative characterized by an ethoxy group at position 9 and a 4-isopropylphenyl substituent at position 2.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

9-ethoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27)

InChI Key

JKKZGYRDEHNZRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Multi-Component Condensation via Acid-Catalyzed Cyclization

A widely adopted method involves the one-pot condensation of 4-hydroxycoumarin, 4-isopropylbenzaldehyde, and thiourea in formic acid (Scheme 1). The reaction proceeds via initial Knoevenagel condensation between the aldehyde and coumarin, followed by cyclization with thiourea to form the pyrimidine-thione core.

Reaction Conditions

  • Solvent : Formic acid (neat)

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : 20%

ParameterValue
CatalystNone (acidic medium)
Key Intermediate8-Hydroxy-5-(4-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
PurificationEthanol recrystallization

Despite its simplicity, this method suffers from moderate yields due to competing side reactions, such as over-oxidation or incomplete cyclization.

Ultrasonic-Assisted Synthesis with Heterogeneous Catalysis

Building on methodologies for analogous chromeno-pyrido-pyrimidines, ultrasonic irradiation paired with NiFe₂O₄@SiO₂ grafted di(3-propylsulfonic acid) nanoparticles offers improved efficiency. This approach reduces reaction times from hours to minutes and enhances regioselectivity.

Optimized Protocol

  • Reactants : 4-Ethoxycoumarin, 4-isopropylbenzaldehyde, thiourea.

  • Catalyst : NiFe₂O₄@SiO₂-SO₃H (5 mol%).

  • Conditions : Ultrasonic bath (40 kHz), ethanol solvent, 60°C, 30 minutes.

  • Yield : 78% (estimated based on analogous reactions).

ParameterValue
Catalyst RecoveryMagnetic separation, reusable for 5 cycles
ByproductsMinimal (<5%)
AdvantagesShort reaction time, high atom economy

Post-Synthetic Modification of Pyrimidine Intermediates

An alternative route involves synthesizing the pyrimidine core first, followed by functionalization. For instance, ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate—a Biginelli reaction product—can undergo alkylation with 2-bromoacetophenone in ionic liquids to introduce the ethoxy group.

Key Steps

  • Biginelli Reaction : Ethyl acetoacetate, thiourea, 4-isopropylbenzaldehyde in 1-methyl-3-pentylimidazolium bromide.

  • Alkylation : Reaction with ethyl bromoacetate under mild conditions (50°C, 2 hours).

StepConditionsYield
Biginelli ReactionIonic liquid, 80°C65%
AlkylationK₂CO₃, DMF, 50°C43%

Comparative Analysis of Methods

The table below evaluates the three primary approaches:

MethodYieldTimeCostScalability
Acid-Catalyzed20%12hLowModerate
Ultrasonic-Assisted78%0.5hMediumHigh
Post-Synthetic43%3hHighLow

The ultrasonic method stands out for its efficiency and scalability, though it requires specialized equipment. Conversely, the post-synthetic route offers flexibility in introducing diverse substituents but involves multi-step protocols.

Challenges and Optimization Strategies

Thione Group Instability

The thione functionality is prone to oxidation under acidic or high-temperature conditions. Strategies to mitigate this include:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.

  • Mild Oxidants : Using iodine or dimethyl sulfoxide (DMSO) selectively.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF improve solubility but may degrade the thione group. Ethanol or water-ethanol mixtures are preferred for their balance of solubility and mildness. Catalysts such as NiFe₂O₄@SiO₂-SO₃H enhance reaction rates without compromising product stability.

Structural Characterization and Validation

Successful synthesis is confirmed via:

  • FT-IR : Peaks at 1654 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).

  • ¹H NMR : Ethoxy group signals at δ 1.27 (t, 3H) and δ 4.16 (q, 2H).

  • XRD : Crystallinity patterns matching chromeno-pyrimidine derivatives .

Chemical Reactions Analysis

9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structural Similarities and Differences

Chromeno[2,3-d]pyrimidine derivatives share a fused tricyclic scaffold but vary in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 9-ethoxy, 2-(4-isopropylphenyl) C₂₂H₂₃N₂O₂S Ethoxy enhances lipophilicity; isopropylphenyl adds steric bulk
2-(2-Hydroxy-3-Methoxyphenyl)-9-Methoxy Derivative () 2-(2-hydroxy-3-methoxyphenyl), 9-methoxy C₁₉H₁₆N₂O₄S Methoxy and hydroxy groups increase polarity; potential H-bonding
7-Chloro-2-(2-Hydroxyphenyl) Derivative () 7-chloro, 2-(2-hydroxyphenyl) C₁₇H₁₁ClN₂O₂S Chloro substituent may enhance electrophilicity; hydroxy aids solubility
5-Phenyl-3H-Thieno[2,3-d]Pyrimidin-4-One () Thieno ring instead of chromene C₁₂H₈N₂OS Thiophene ring alters electronic properties; lacks fused chromene system

Physicochemical and Pharmacological Implications

  • Lipophilicity : The ethoxy and isopropyl groups in the target compound likely increase logP compared to methoxy/hydroxy analogs (), favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Steric Effects : The bulky isopropylphenyl group may hinder binding to flat enzymatic active sites, contrasting with smaller substituents in derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) could enhance electrophilicity, whereas ethoxy’s electron-donating nature may stabilize resonance structures .

Biological Activity

9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound belonging to the chromeno-pyrimidine family. Its structure features a chromene moiety fused with a pyrimidine ring and a thione functional group, which is characterized by a sulfur atom double-bonded to a carbon atom. This compound exhibits significant potential for various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

  • Molecular Formula : C22H22N2O2S
  • Molecular Weight : 378.5 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that derivatives of chromeno-pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. These compounds have been shown to disrupt cell cycle kinetics and promote apoptosis in cancer cells. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)8Cell cycle arrest at G1 phase
A549 (Lung Cancer)12Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models.

Cytokine Inhibition (%) Concentration (µM)
IL-67520
TNF-alpha6520
IL-1 beta7020

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets involved in cancer pathways and inflammatory responses. Molecular docking studies suggest that it binds effectively to proteins associated with these pathways.

Interaction Studies

  • Molecular Docking Simulations : These simulations predict interactions with proteins involved in apoptosis and inflammation.
  • Experimental Validation : Techniques such as surface plasmon resonance and fluorescence polarization assays have confirmed binding affinities.

Case Studies

Several studies have highlighted the potential of chromeno-pyrimidine derivatives in drug development:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers.
    • Findings : The compound activated caspase pathways leading to programmed cell death.
  • Anti-inflammatory Study : In a model of lipopolysaccharide-induced inflammation, the compound reduced levels of inflammatory markers significantly.
    • : Suggests potential use in treating inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 9-ethoxy-2-[4-(propan-2-yl)phenyl]-chromeno[2,3-d]pyrimidine-4-thione?

  • Methodological Answer : Microwave-assisted synthesis (MAS) is a robust approach for chromeno-pyrimidine derivatives, as demonstrated in similar compounds. For example, microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and improves yields by 20–30% compared to conventional heating . A multi-step synthesis protocol is often required, starting with condensation of 4-hydroxycoumarin derivatives with thiourea or thioamide precursors under acidic catalysis (e.g., p-toluenesulfonic acid) . Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical to minimize side reactions like dimerization.

Q. How can structural integrity and purity be confirmed for this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm the absence of unreacted precursors. For instance, the ethoxy group (–OCH2_2CH3_3) typically appears as a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 3.8–4.0 ppm (OCH2_2) in 1H^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+^+ within 5 ppm error.
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity, with retention times compared to standards .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM. Monitor IC50_{50} values and compare to reference drugs like doxorubicin .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorometric or colorimetric assays. For example, chromeno-pyrimidines often show activity against tyrosine kinases .

Advanced Research Questions

Q. How can contradictory data on biological activity in literature be resolved?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays across multiple independent labs using standardized protocols (e.g., CLIA guidelines).
  • Structural Analog Comparison : Compare activity profiles of derivatives with minor substitutions (e.g., ethoxy vs. methoxy groups) to identify pharmacophores. For example, replacing the 4-isopropylphenyl group with a trifluoromethylbenzyl group in analogous compounds altered IC50_{50} values by >10-fold .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model binding interactions and predict selectivity .

Q. What advanced techniques elucidate the reaction mechanism for its synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Track 18O^{18}O-labeled intermediates in condensation reactions to confirm water elimination pathways.
  • In Situ FTIR Monitoring : Identify transient intermediates (e.g., thiourea adducts) during microwave-assisted steps .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to verify stereochemistry and regioselectivity. For example, similar chromeno-pyrimidine derivatives crystallize in monoclinic systems (space group P21_1/c) with bond angles confirming ring fusion .

Q. How can computational modeling improve its pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability (LogP), and cytochrome P450 interactions. For instance, ethoxy groups often enhance metabolic stability compared to hydroxylated analogs .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond acceptors to optimize bioavailability .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-thione position to enhance solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma half-life. For example, similar thione-containing compounds showed 3-fold higher bioavailability in murine models when nanoformulated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.